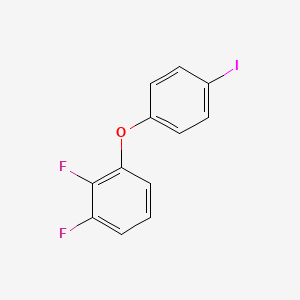

1,2-Difluoro-3-(4-iodophenoxy)benzene

Description

1,2-Difluoro-3-(4-iodophenoxy)benzene is a fluorinated aromatic compound with the molecular formula C₁₂H₆F₂IO and a molecular weight of 346.08 g/mol. Its structure comprises a benzene ring substituted with two fluorine atoms at positions 1 and 2, and a 4-iodophenoxy group at position 2. The phenoxy group introduces an ether linkage, while the iodine atom at the para position of the phenoxy moiety contributes to its electronic and steric properties. This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing fluorine atoms and the heavy iodine substituent, which may influence applications in pharmaceuticals, materials science, or organic synthesis .

Properties

Molecular Formula |

C12H7F2IO |

|---|---|

Molecular Weight |

332.08 g/mol |

IUPAC Name |

1,2-difluoro-3-(4-iodophenoxy)benzene |

InChI |

InChI=1S/C12H7F2IO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H |

InChI Key |

QITATVHPDRTRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of 1,2-Difluoro-3-(4-iodophenoxy)benzene with analogous compounds:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group in 1,2-Difluoro-3-(trifluoromethyl)benzene creates a highly electron-deficient aromatic ring, making it less reactive toward electrophilic substitution compared to the iodophenoxy-substituted compound.

- Steric and Electronic Influence of Iodine: The iodine atom in 1,2-Difluoro-3-(4-iodophenoxy)benzene may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group, a property shared with 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene .

- Fluorine Substituents : Fluorine atoms enhance thermal and chemical stability across all compounds, as seen in studies of fluorinated benzene derivatives .

Mechanistic Insights :

- Electron-Stimulated Desorption (ESD) : Studies on condensed benzene derivatives (e.g., fluorobenzenes) reveal that substituents like fluorine and iodine alter ion desorption yields via mechanisms such as dissociative electron attachment (DEA) and dipolar dissociation (DD) . For instance, fluorine’s high electronegativity may reduce DEA efficiency compared to iodine’s polarizable electron cloud.

- Synthetic Pathways: The synthesis of fluorinated benzene derivatives often involves reductive amination (e.g., SnCl₂-mediated reduction in ) or condensation reactions (), suggesting analogous routes for 1,2-Difluoro-3-(4-iodophenoxy)benzene .

Thickness and Energy-Dependent Behavior

While direct ESD data for 1,2-Difluoro-3-(4-iodophenoxy)benzene are unavailable, studies on benzene films (–6) provide insights:

- Film Thickness: For benzene films on Pt, anion and cation desorption yields peak at ~2 monolayers (ML) and decline with increasing thickness due to reduced charge transfer efficiency .

- Electron Energy : Yields for similar compounds increase with electron energy up to 100 eV (DD-dominated), plateauing at higher energies (DI-dominated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.